molecular formula C22H30O2 B086196 16-Methylpregna-4,16-diene-3,20-dione CAS No. 13485-43-3

16-Methylpregna-4,16-diene-3,20-dione

Cat. No. B086196
CAS RN: 13485-43-3
M. Wt: 326.5 g/mol
InChI Key: AATFZIOHQGNMOO-LJCDUQBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16-Methylpregna-4,16-diene-3,20-dione, also known as Methylprednisolone, is a synthetic glucocorticoid that is widely used in the medical field as an anti-inflammatory and immunosuppressant drug. It has been shown to be effective in treating a variety of conditions, including allergies, asthma, arthritis, and certain types of cancer.

Mechanism Of Action

16-Methylpregna-4,16-diene-3,20-dionesolone works by binding to glucocorticoid receptors in the body, which are located in the cytoplasm of cells. Once bound, it enters the nucleus of the cell and modifies gene expression, leading to the suppression of inflammatory and immune responses.

Biochemical And Physiological Effects

16-Methylpregna-4,16-diene-3,20-dionesolone has a number of biochemical and physiological effects on the body. It has been shown to reduce the production of cytokines, which are proteins that play a key role in the inflammatory response. In addition, it has been shown to inhibit the activity of immune cells, such as T cells and B cells.

Advantages And Limitations For Lab Experiments

16-Methylpregna-4,16-diene-3,20-dionesolone has a number of advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations, such as the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are a number of future directions for research on 16-Methylpregna-4,16-diene-3,20-dionesolone. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce the risk of side effects. Another area of interest is the exploration of its potential use in the treatment of other medical conditions, such as neurodegenerative diseases and viral infections.

Synthesis Methods

The synthesis of 16-Methylpregna-4,16-diene-3,20-dionesolone involves the conversion of progesterone into 11α-hydroxyprogesterone, which is then converted into 16α,17α-epoxyprogesterone. This intermediate compound is then subjected to a series of chemical reactions that ultimately result in the formation of 16-Methylpregna-4,16-diene-3,20-dionesolone.

Scientific Research Applications

16-Methylpregna-4,16-diene-3,20-dionesolone has been extensively studied for its therapeutic potential in a variety of medical conditions. It has been shown to be effective in reducing inflammation, suppressing the immune system, and relieving pain. In addition, it has been used in the treatment of autoimmune disorders, such as multiple sclerosis and lupus.

properties

CAS RN

13485-43-3

Product Name

16-Methylpregna-4,16-diene-3,20-dione

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-17-acetyl-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O2/c1-13-11-19-17-6-5-15-12-16(24)7-9-21(15,3)18(17)8-10-22(19,4)20(13)14(2)23/h12,17-19H,5-11H2,1-4H3/t17-,18+,19+,21+,22+/m1/s1

InChI Key

AATFZIOHQGNMOO-LJCDUQBNSA-N

Isomeric SMILES

CC1=C([C@]2(CC[C@H]3[C@H]([C@@H]2C1)CCC4=CC(=O)CC[C@]34C)C)C(=O)C

SMILES

CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C

Canonical SMILES

CC1=C(C2(CCC3C(C2C1)CCC4=CC(=O)CCC34C)C)C(=O)C

synonyms

16-Methylpregna-4,16-diene-3,20-dione

Origin of Product

United States

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